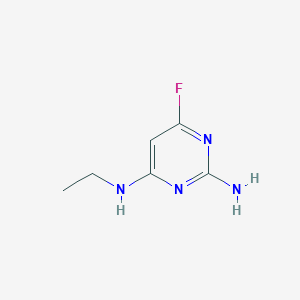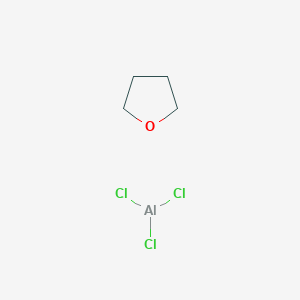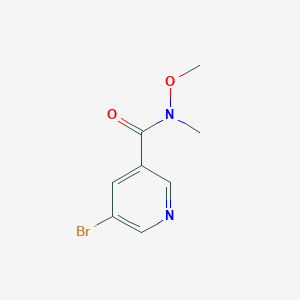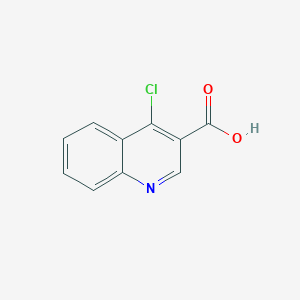
4-Chloroquinoline-3-carboxylic acid
Overview
Description
4-Chloroquinoline-3-carboxylic acid is a compound belonging to the quinoline family, characterized by the presence of a chloro substituent and a carboxylic acid group. This structure serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds that have applications in various fields of chemistry and pharmacology. The chloro and carboxylic acid groups on the quinoline backbone are pivotal for further chemical modifications and functionalizations.
Synthesis Analysis
The synthesis of 4-Chloroquinoline-3-carboxylic acid and its derivatives has been a subject of continuous research due to their significant biological and chemical properties. A novel procedure was developed for the synthesis of 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, involving the synthesis of the 3-amino intermediate followed by the replacement of the amino group with chlorine or bromine, according to the Sandmeyer reaction (Raveglia et al., 1997).
Molecular Structure Analysis
The molecular structure of 4-Chloroquinoline-3-carboxylic acid includes a quinoline core, a chloro group at the 4-position, and a carboxylic acid group at the 3-position. This structure is crucial for its chemical reactivity and the ability to undergo various chemical transformations. The structural features are determined using spectroscopic techniques such as IR, MS, NMR, and sometimes X-ray crystallography to elucidate the arrangement of atoms and the electronic environment within the molecule.
Chemical Reactions and Properties
4-Chloroquinoline-3-carboxylic acid participates in various chemical reactions due to the reactive sites provided by the chloro and carboxylic acid functional groups. For example, its esters react with aminopyridines in refluxing DMF to give 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides, demonstrating the compound's versatility in forming new chemical bonds (Ukrainets et al., 2005).
Scientific Research Applications
Ukrainets et al. (1995) developed preparative methods for the synthesis of ethyl esters of 2,4-dichloro- and 2-oxo-4-chloroquinoline-3-carboxylic acids, studying their behavior in various chemical reactions and their antimicrobial and antiinflammatory activities (Ukrainets et al., 1995).
Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, discussing their synthesis and biological evaluation (Hamama et al., 2018).
Tibbles et al. (1989) studied the microbial metabolism of 3-chloroquinoline-8-carboxylic acid, identifying bacteria that can use it as a carbon and energy source (Tibbles et al., 1989).
Thevis et al. (2008) explored the gas phase reaction of substituted isoquinolines, including derivatives of 4-chloroquinoline-3-carboxylic acid, in mass spectrometry studies (Thevis et al., 2008).
Balaji et al. (2013) synthesized novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, investigating their antibacterial activity (Balaji et al., 2013).
Raveglia et al. (1997) detailed a novel synthesis procedure for 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids (Raveglia et al., 1997).
Krishnakumar et al. (2012) achieved ethyl-2-chloroquinoline-3-carboxylates from o-aminobenzophenones, assessing their antibacterial activity (Krishnakumar et al., 2012).
Ghorbani‐Choghamarani and Azadi (2015) utilized quinoline-3-carboxylates in the synthesis of nanomagnetic reusable catalysts for the efficient synthesis of various derivatives (Ghorbani‐Choghamarani & Azadi, 2015).
Shiri et al. (2016) synthesized quinolinyl Ugi-adducts, including 2-chloroquinoline-3-carboxylic acids, evaluating their antibacterial and antifungal activities (Shiri et al., 2016).
Murugavel et al. (2017) conducted a study on novel chloroquinoline derivatives, exploring their potential as antioxidants and anti-diabetic agents (Murugavel et al., 2017).
Safety And Hazards
Future Directions
The future directions for 4-Chloroquinoline-3-carboxylic acid could involve its use in the synthesis of new drugs. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The synthesis of two synthetically versatile 4-quinolone-3-carboxylate building blocks by cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates was recently reported .
properties
IUPAC Name |
4-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCQRDGGJZGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591525 | |
| Record name | 4-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-3-carboxylic acid | |
CAS RN |
179024-66-9 | |
| Record name | 4-Chloroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



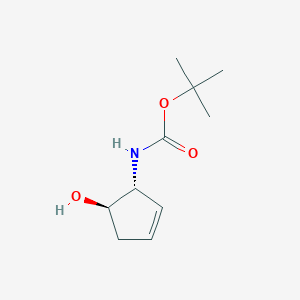
![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
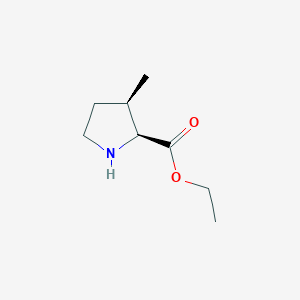
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
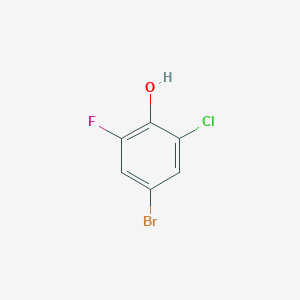
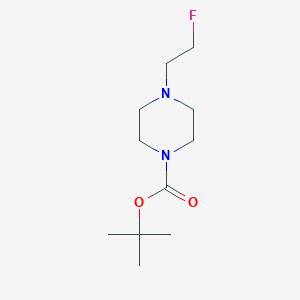
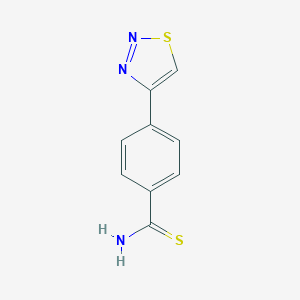

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)
